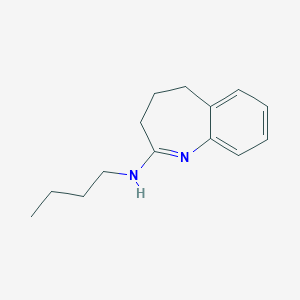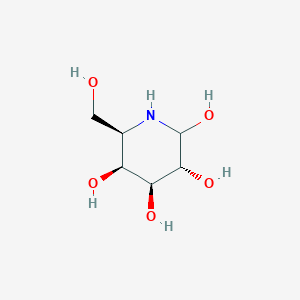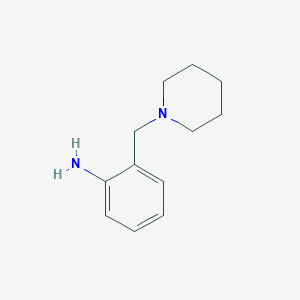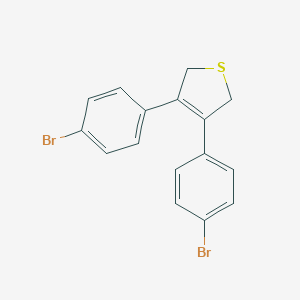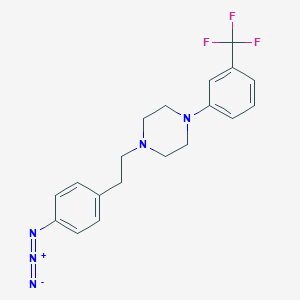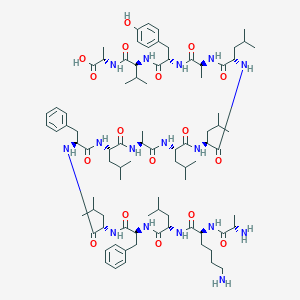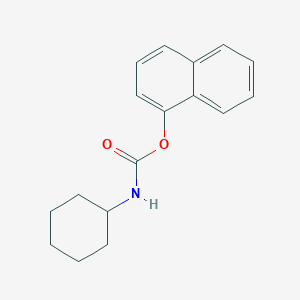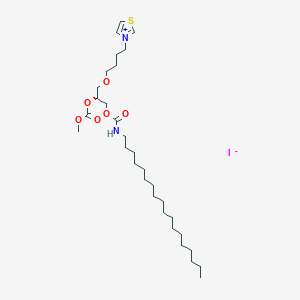
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the inhibition of PKC activity by binding to the regulatory domain of the enzyme. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium include the inhibition of ROS production, the suppression of PKC activity, and the modulation of downstream signaling pathways that are involved in various cellular processes. These effects have potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium in lab experiments include its high sensitivity and specificity for the detection of ROS in living cells, its ability to inhibit PKC activity, and its potential therapeutic applications. However, the limitations of this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in animal models. Additionally, further studies are needed to explore its potential applications in the treatment of cancer and other diseases, as well as its use as a tool for the study of ROS and PKC signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the reaction of 3-bromopropylamine hydrobromide with 4-(2-hydroxyethoxy)benzoic acid, followed by the reaction with 1-octadecylamine to form the intermediate. The intermediate is then reacted with thiazole-4-carboxaldehyde to yield the final product.
Applications De Recherche Scientifique
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as an inhibitor of protein kinase C (PKC) activity, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
106556-34-7 |
|---|---|
Nom du produit |
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium |
Formule moléculaire |
C31H57IN2O6S |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
methyl [(2R)-1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide |
InChI |
InChI=1S/C31H56N2O6S.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33;/h23,25,28-29H,3-22,24,26-27H2,1-2H3;1H/t29-;/m1./s1 |
Clé InChI |
GSTGDOUYFDTTBP-XXIQNXCHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H](COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
Synonymes |
3-(4-(2-((methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium 3-4(R)-2-(methoxycarbonyl)oxy-3-(octadecylcarbamoyl)oxypropoxybutyl thiazolium iodide Ro 19-3704 Ro 193704 Ro-19-3704 Ro-193704 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
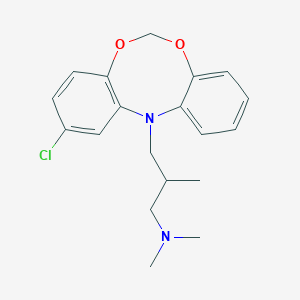

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
